molecular formula C6H5NO2 B3432608 4-Nitrosophenol CAS No. 637-62-7

4-Nitrosophenol

Cat. No.: B3432608
CAS No.: 637-62-7
M. Wt: 123.11 g/mol
InChI Key: JSTCPNFNKICNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-benzoquinone monoxime is a black solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTCPNFNKICNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Record name P-BENZOQUINONE MONOXIME
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19867
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

823-87-0 (hydrochloride salt)
Record name 4-Nitrosophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0025991, DTXSID0075287
Record name 4-Nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Benzoquinone monoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-benzoquinone monoxime is a black solid. (NTP, 1992), Water or Solvent Wet Solid, Pale yellow or light-brown solid; [HSDB] Black solid; [CAMEO] Yellow-brown powder; [MSDSonline]
Record name P-BENZOQUINONE MONOXIME
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19867
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 4-nitroso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrosophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3321
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE, SOL IN HOT BENZENE
Record name P-BENZOQUINONE MONOXIME
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19867
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-NITROSOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.15 [mmHg]
Record name 4-Nitrosophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3321
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

PALE YELLOW ORTHORHOMBIC NEEDLES, BROWNS @ 126 °C, CRYSTALLIZES IN LIGHT BROWN LEAFLETS

CAS No.

104-91-6; 637-62-7, 104-91-6, 637-62-7
Record name P-BENZOQUINONE MONOXIME
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19867
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Nitrosophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrosophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadien-1-one, 4-hydroxyimino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinone monooxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITROSOPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-nitroso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Benzoquinone monoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrosophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROSOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55EB58H2UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-NITROSOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

270 to 291 °F (decomposes) (NTP, 1992)
Record name P-BENZOQUINONE MONOXIME
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19867
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthetic Methodologies and Precursor Chemistry of 4 Nitrosophenol

Nitrosation Reactions of Phenol (B47542)

The direct nitrosation of phenol is the most common approach for producing 4-nitrosophenol (B94939). This electrophilic substitution reaction introduces a nitroso group (-NO) onto the aromatic ring of phenol.

Continuous Process Development for Dinitrogen Trioxide Production and Reaction

Modern synthetic strategies have moved towards continuous flow processes for enhanced safety and efficiency. A notable development is the continuous preparation of the nitrosating agent, dinitrogen trioxide (N₂O₃), and its subsequent reaction with phenol. google.commysciencework.com In this process, gaseous nitrogen monoxide (NO) and oxygen (O₂) are continuously fed into a tubular flow reactor at reduced temperatures, typically between -50°C and 0°C. google.com This reaction produces liquid dinitrogen trioxide, which can be collected and then reacted with phenol in an aqueous solution. google.com

This continuous method offers significant advantages over traditional batch processes by allowing for better temperature control and safer handling of the reactive N₂O₃. The subsequent reaction of the freshly prepared dinitrogen trioxide with phenol can yield this compound in high purity. google.com

Catalyst-Free Nitrosation Approaches

A significant advancement in the synthesis of this compound is the development of catalyst-free reaction conditions. google.com It has been discovered that by using an aqueous solution as the reaction medium for phenol and dinitrogen trioxide, the nitrosation can proceed efficiently without the need for a catalyst. google.comgoogle.com This approach is both economically and environmentally advantageous as it eliminates the costs associated with the catalyst and the generation of related waste products. google.com One documented example involves the addition of liquid N₂O₃ to a solution of phenol in water at 0°C over several hours, resulting in a 70 mol% yield of this compound after precipitation and drying. googleapis.comgoogle.com The desired yield for such processes is preferably at least 65 mol%, with an aim for yields of 75 mol% or higher. google.com

Influence of Reaction Conditions on Isomer Formation (e.g., 2-nitrosophenol)

The hydroxyl group of phenol is an activating, ortho-, para-directing group in electrophilic aromatic substitution. savemyexams.com Consequently, the nitrosation of phenol can produce both 2-nitrosophenol and this compound isomers. The distribution of these isomers is highly dependent on the reaction conditions.

Generally, the this compound isomer is the more stable and major product due to a tautomeric equilibrium with its quinone monoxime form. nih.gov However, the formation of the 2-nitrosophenol isomer can occur. In the continuous flow synthesis using dinitrogen trioxide in an aqueous solution at 0°C, the formation of 2-nitrosophenol was reported to be below the detection limit, indicating high selectivity for the para-isomer under these conditions. googleapis.comgoogle.com In contrast, different reaction systems, such as the Baudisch reaction which involves copper ions, can show a preference for ortho-nitrosation. mdpi.com The absence of a metal catalyst in direct nitrosation with N₂O₃ appears to favor the formation of the thermodynamically more stable this compound. mdpi.com

Table 1: Research Findings on Phenol Nitrosation

ParameterCondition/ReagentProduct(s)YieldSource(s)
Nitrosating Agent Dinitrogen Trioxide (N₂O₃) from NO and O₂This compound70 mol% googleapis.comgoogle.com
Solvent Aqueous SolutionThis compound>65 mol% google.com
Catalyst None (Catalyst-Free)This compound70 mol% google.comgoogle.com
Temperature 0°CThis compound (high selectivity)70 mol% googleapis.comgoogle.com

Historical and Conventional Synthetic Routes to this compound

Historically, the synthesis of this compound has been accomplished through various methods. A conventional route involves the reaction of phenol with sodium nitrite (B80452) in the presence of an acid, such as sulfuric acid. googleapis.com This method, however, generates significant salt byproducts, which are considered waste. googleapis.com Another historical approach is the Baudisch reaction, which can be used to synthesize nitrosophenols, though it often involves metal catalysts like copper and can lead to different isomer selectivities. mdpi.com Russian patents have described the preparation of p-nitrosophenol from nitrogen trioxide and phenol in the presence of a catalyst like ammonium (B1175870) chloride or dilute hydrochloric acid. googleapis.commysciencework.com These earlier methods highlight the evolution towards more efficient and environmentally benign processes, such as the catalyst-free, continuous flow method.

Preparation from Other Aromatic Compounds

While direct nitrosation of phenol is the primary route, this compound can also be synthesized from other substituted aromatic precursors.

Conversion from 2,6-Dibromo-4-nitrosophenol

This compound can be prepared from halogenated derivatives. One such precursor is 2,6-Dibromo-4-nitrosophenol. This compound itself can be synthesized by treating p-nitrosophenol with an alkaline solution of potassium hypobromite. zenodo.org The subsequent conversion of 2,6-Dibromo-4-nitrosophenol to this compound would involve the selective removal of the two bromine atoms, a dehalogenation reaction. While the literature extensively covers the synthesis and reactions of 2,6-Dibromo-4-nitrosophenol, including its oxidation to 2,6-dibromo-4-nitrophenol (B181593), specific, detailed procedures for its direct conversion back to this compound are less commonly documented in the provided context. zenodo.org However, the reduction of the related compound, 2,6-dibromo-4-nitrophenol, to 2,6-dibromo-4-aminophenol using tin and hydrochloric acid is a well-established procedure, indicating that transformations of such halogenated phenols are synthetically feasible. orgsyn.org

Bromination of p-Nitrosophenol as a Synthetic Route

The bromination of p-nitrophenol is a well-established method for producing brominated derivatives. For instance, 2,6-dibromo-4-nitrophenol can be synthesized by treating p-nitrophenol with bromine in glacial acetic acid. orgsyn.org In a typical procedure, p-nitrophenol is dissolved in glacial acetic acid, and a solution of bromine in the same solvent is added dropwise. orgsyn.org The reaction mixture is then stirred and warmed to facilitate the removal of excess bromine. orgsyn.org The product is subsequently precipitated by the addition of water, yielding a pale yellow crystalline solid. orgsyn.org This method has been reported to produce high yields, in the range of 96–98%. orgsyn.org

Other reported methods for the synthesis of 2,6-dibromo-4-nitrophenol include the nitration of 2,6-dibromophenol (B46663) and the action of nitric acid on 2,6-dibromo-4-nitrosophenol. orgsyn.org

Derivatization and Intermediate Formation

This compound and its derivatives serve as crucial intermediates in the synthesis of a variety of organic compounds, most notably in the pharmaceutical industry. The reduction of the nitro group to an amino group is a key transformation that opens up pathways to numerous valuable products.

Formation of 4-Aminophenol (B1666318) through Reduction Processes

The conversion of 4-nitrophenol (B140041) to 4-aminophenol is a significant industrial process, as 4-aminophenol is a key precursor for several analgesic and antipyretic drugs. taylorandfrancis.comnih.gov This reduction can be achieved through various methods, including catalytic and electrochemical routes.

Table 1: Comparison of Catalysts for the Reduction of 4-Nitrophenol

CatalystReducing AgentReaction TimeConversion (%)Reference
N-doped grapheneNaBH₄Not specifiedComplete rsc.org
Pd-NPs/FexOy@SiO2NaBH₄Not specified100 taylorandfrancis.com
Copper(II) complexesNaBH₄Not specified90.8-97.5 nih.gov
BiPO₄/g-C₃N₄NaBH₄1 minute100 rsc.orgnih.gov
CuFe₅O₈NaBH₄< 9 minutes~100 mdpi.com

Electrochemical reduction offers a clean and controllable alternative for the synthesis of 4-aminophenol from 4-nitrophenol. mdpi.com This method avoids the use of chemical reducing agents and can be optimized by controlling parameters such as the electrode material, applied potential, pH, and temperature. mdpi.com

The electrochemical reduction of 4-nitrophenol to 4-aminophenol is believed to proceed through the formation of a 4-hydroxyaminophenol intermediate. mdpi.com The choice of electrode material is crucial, with metals like gold and silver showing high electrocatalytic activity for this reduction while minimizing the competing hydrogen evolution reaction. mdpi.com

Studies have shown that acidic media and higher temperatures can favor the clean reduction of 4-nitrophenol. mdpi.com By carefully selecting the applied potential, it is possible to achieve a high conversion rate with virtually no undesired by-products. mdpi.com The process can be monitored by techniques such as high-performance liquid chromatography (HPLC) and UV-Vis spectroscopy. mdpi.com

Intermediacy in Pharmaceutical Synthesis (e.g., Paracetamol, Phenetidine, Acetophenetidine)

4-Nitrophenol is a key intermediate in the production of several pharmaceuticals. taylorandfrancis.comiarc.fr One of the most significant applications is in the synthesis of paracetamol (acetaminophen). nih.govwikipedia.orggoogle.com The common synthetic route involves the reduction of 4-nitrophenol to 4-aminophenol, which is then acetylated using acetic anhydride (B1165640) to yield paracetamol. nih.govwikipedia.org

Furthermore, 4-nitrophenol serves as a precursor for the preparation of phenetidine and acetophenetidine. taylorandfrancis.comwikipedia.orgchemeurope.com These compounds also have applications in the pharmaceutical and chemical industries. taylorandfrancis.com The synthesis of these derivatives typically involves the etherification of the phenolic hydroxyl group of 4-nitrophenol or its reduced form, 4-aminophenol.

A continuous synthesis method for paracetamol has been developed, which involves the nitration or nitrosation of a precursor to form p-nitrophenol or p-nitrosophenol, followed by hydrogenation and acylation. google.comgoogle.com

Role as an Activated Component in Peptide Synthesis

In the field of biochemistry and organic synthesis, carboxylate ester derivatives of 4-nitrophenol act as activated components for the formation of amide bonds in peptide synthesis. wikipedia.orghmdb.caavantorsciences.com The 4-nitrophenyl ester of an N-protected amino acid is a stable, yet reactive, species that can readily react with the amino group of another amino acid to form a peptide bond. The 4-nitrophenolate (B89219) ion is a good leaving group, which facilitates the nucleophilic acyl substitution reaction.

These active esters can be prepared, for example, by reacting an N-acyl-O-alkoxycarbonyltyrosine with 4-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com

Chemical Reactivity and Mechanistic Investigations of 4 Nitrosophenol

Redox Chemistry

The redox chemistry of 4-nitrosophenol (B94939) is a critical area of study, particularly concerning its role as an intermediate in the reduction of 4-nitrophenol (B140041) and its own transformation into various products through both reduction and oxidation pathways.

Reduction Pathways and By-product Formation

The reduction of this compound is a key step in the synthesis of 4-aminophenol (B1666318), a valuable industrial chemical. taylorandfrancis.com This process can be achieved through various methods, including electrochemical and catalytic approaches, each with distinct mechanisms and potential by-products.

The electrochemical reduction of this compound is a complex process influenced by factors such as the electrode material, pH, and applied potential. mdpi.com On a copper electrode in a sulfuric acid medium, the reduction of p-nitrophenol initially forms p-nitrosophenol. pku.edu.cn This intermediate can then be further reduced to p-hydroxylaminophenol and finally to p-aminophenol at lower potentials. pku.edu.cn The process can also involve the formation of a trans-dimer of p-nitrosophenol. pku.edu.cn

The nature of the electrode significantly impacts the efficiency of the redox process. mdpi.com Materials like glassy carbon, silver, gold, platinum, and nickel have been investigated for the electrochemical reduction of 4-nitrophenol, with gold and silver showing high electrocatalytic activity for this reduction and low activity for the competing hydrogen evolution reaction. mdpi.com The reduction of the nitro group to a nitroso group has been observed as an intermediate step at a palladium-phosphate electrode. tandfonline.com

The kinetics of the electrochemical reduction are dependent on experimental conditions. For instance, at a glassy carbon electrode, the reduction of 4-nitrophenol exhibits different behaviors at varying pH values. mdpi.com The process is strongly dependent on pH, the solvent, and the nature of the catalyst. mdpi.comcsic.es Acidic conditions are generally required to promote the formation of 4-aminophenol. mdpi.com

Table 1: Electrochemical Reduction of this compound Precursor (4-Nitrophenol)

Electrode MaterialMediumKey Intermediates/ProductsReference
CopperSulfuric AcidThis compound, trans-dimer of this compound, p-hydroxylaminophenol, 4-aminophenol pku.edu.cn
Glassy CarbonAqueous (pH 2.0 and 5.3)4-Aminophenol mdpi.com
Palladium-PhosphateAcetate (B1210297) Buffer (pH 4.7)Nitroso derivative tandfonline.com
Co-Pt NanowiresAcidic Media (1 M H2SO4)Aminophenol csic.es

The catalytic reduction of 4-nitrophenol to 4-aminophenol, where this compound is a key intermediate, is a widely studied model reaction for assessing the efficacy of various nanocatalysts. researchgate.netresearchgate.netrsc.org This reaction is often carried out using a reducing agent like sodium borohydride (B1222165) (NaBH4) in the presence of metallic nanoparticles. rsc.orgmdpi.com

The mechanism of this catalytic reduction is frequently described by the Langmuir-Hinshelwood model. researchgate.netrsc.orgacs.orgresearchgate.net This model posits that the reaction occurs on the surface of the catalyst, involving the adsorption of both reactants. rsc.orgacs.org In this process, borohydride ions react with the metal nanoparticles to form metal hydrides, while 4-nitrophenol (or its deprotonated form, 4-nitrophenolate) adsorbs onto the catalyst surface. acs.orgresearchgate.net The rate-determining step is then the reduction of the adsorbed nitrophenol species by the surface-hydrogen species to form 4-aminophenol, which subsequently desorbs. acs.org A full kinetic scheme has been proposed that includes 4-hydroxylaminophenol as an intermediate, with all reaction steps occurring on the catalyst surface. researchgate.netacs.org

Various metal nanoparticles have been employed as catalysts, including those based on gold, silver, palladium, platinum, copper, and nickel. taylorandfrancis.comrsc.orgwikipedia.orgmdpi.comrsc.orgresearchgate.net The catalytic activity is influenced by the catalyst's composition, size, and the surrounding environment. acs.orgrsc.org For instance, bimetallic catalysts, such as those combining copper and nickel, have shown synergistic effects, leading to enhanced catalytic activity. researchgate.net The support material for the nanoparticles, like tungsten nitride-titanium dioxide (WN-TiO2), can also play a crucial role in improving the catalyst's performance by enhancing the distribution and availability of the active metal sites. rsc.orgrsc.org

Kinetic studies often follow pseudo-first-order kinetics when the concentration of the reducing agent (NaBH4) is in large excess. researchgate.net The apparent rate constant (k_app) is a key parameter used to evaluate catalytic performance and is determined by monitoring the decrease in the absorbance of the 4-nitrophenolate (B89219) ion over time. rsc.org

Table 2: Kinetic Models and Catalysts in this compound Reduction

Catalyst SystemProposed MechanismKey Kinetic FindingsReference(s)
Gold Nanoparticles (AuNPs)Langmuir-HinshelwoodReaction kinetics are dependent on catalyst and reactant concentrations. rsc.orgacs.org
Silver Nanoparticles (AgNPs)Langmuir-HinshelwoodThe reduction of 4-hydroxylaminophenol is the rate-determining step. researchgate.netacs.org
Palladium Nanoparticles (PdNPs)Langmuir-HinshelwoodThe pH of the medium affects the overall rate constant and activation energy. mdpi.com
Copper Ferrite (CuFe5O8)Heterogeneous CatalysisElectron transfer between Cu2+, Fe2+, and Fe3+ contributes to high efficiency. mdpi.com
Bimetallic Nanoparticles (e.g., CuxNi1-x)Synergistic CatalysisBimetallic systems can exhibit enhanced catalytic activity compared to monometallic counterparts. researchgate.net

The pH of the reaction medium exerts a significant influence on the products formed during the reduction of this compound and its precursor, 4-nitrophenol. mdpi.comrsc.org In electrochemical reduction, acidic conditions are generally favorable for the formation of 4-aminophenol. mdpi.com This is because acidic environments facilitate the nucleophilic attack by water on the protonated 4-hydroxylaminophenol intermediate, leading to the final aminophenol product. mdpi.com

In catalytic reductions using sodium borohydride, the pH also plays a critical role. mdpi.com A lower initial pH can lead to a faster reaction rate. mdpi.comrsc.org This is attributed to the influence of pH on the hydrolysis of NaBH4, which in turn affects the formation of reactive hydrogen species on the catalyst surface. mdpi.com However, the relationship is complex, as the addition of NaBH4 itself makes the solution alkaline. researchgate.net

The distribution of final products can also be altered by pH. For example, after the formation of 4-aminophenol, changing the pH of the solution can lead to the production of other compounds like hydroquinone (B1673460) and phenol (B47542). acs.org In the context of oxidation reactions involving peroxynitrite, the yield of this compound from phenol increases significantly at alkaline pH values (pH ≥ 8.0), suggesting the involvement of the phenolate (B1203915) ion in the reaction. nih.govresearchgate.net

Dissolved oxygen plays a crucial and often inhibitory role in the catalytic reduction of 4-nitrophenol, leading to the commonly observed "induction period" in the reaction kinetics. researchgate.netrsc.orgnd.edu This induction period is the initial phase of the reaction where no apparent consumption of the reactant is observed. nd.edu

It has been demonstrated that this induction time is the period required for the concentration of dissolved oxygen in the reaction mixture to decrease to a critical level. nd.eduresearchgate.net Dissolved oxygen can interfere with the reduction process in several ways. It can be consumed by the reducing agent, sodium borohydride, a reaction that is enhanced by the catalyst. nd.edu More significantly, dissolved oxygen can re-oxidize the reaction product, 4-aminophenol, back to a 4-nitrophenolate-like species, creating a futile cycle that prevents the net accumulation of the product. nd.edu It is also proposed that dissolved oxygen can oxidize the intermediate, this compound. researchgate.net

The length of the induction period is dependent on the concentration of dissolved oxygen, the amount of NaBH4, and the nature of the catalyst. nd.edursc.org Catalysts like gold, silver, and palladium show different sensitivities to the presence of dissolved oxygen. nd.edu By controlling the level of dissolved oxygen, the induction period can be eliminated, extended, or even re-induced. nd.edu The apparent reaction rate constant increases as the concentration of dissolved oxygen decreases. rsc.org

Oxidation Reactions and Products

This compound can undergo oxidation through various pathways, leading to a range of products. In biological systems and chemical processes, the oxidation of its precursor, 4-nitrophenol, has been studied more extensively. Phase I metabolism of 4-nitrophenol can involve oxidation to form 4-nitrocatechol (B145892). cdc.gov

The reaction of 4-nitrophenol with hydroxyl radicals (•OH) in aqueous solutions produces phenolic products, with the yield and specific products being pH-dependent. copernicus.org At pH 9, the yield of phenolic products is higher than at pH 2, with 4-nitrocatechol being a major product at the more alkaline pH. copernicus.org The proposed mechanism involves both the addition of the hydroxyl radical to the aromatic ring and one-electron oxidation. copernicus.org Other identified oxidation products of 4-nitrophenol include hydroquinone and benzoquinone. researchgate.netnih.govresearchgate.net The oxidation can eventually lead to the opening of the aromatic ring, forming functionalized carboxylic acids. copernicus.org

In the presence of peroxynitrite, phenol can be converted to this compound, particularly at alkaline pH. nih.gov This reaction is first-order in peroxynitrite and zero-order in phenol, suggesting that the phenolate ion reacts with an activated nitrosating species derived from peroxynitrite. nih.gov

Electrochemical oxidation of the reduction product of 4-nitrophenol, p-aminophenol, can lead to the formation of a polymer through the 1,4-addition reaction of quinoneimine. nih.gov

Table 3: Oxidation Products of this compound and its Precursors/Derivatives

Starting CompoundOxidizing Agent/ProcessKey Oxidation ProductsReference(s)
4-NitrophenolCytochrome P450 (Metabolism)4-Nitrocatechol cdc.gov
4-NitrophenolHydroxyl Radicals (•OH)4-Nitrocatechol, Hydroquinone copernicus.org
4-NitrophenolCatalytic Oxidation (e.g., with TBHP)Benzoquinone, Hydroquinone researchgate.net
PhenolPeroxynitriteThis compound, 2-Nitrophenol, 4-Nitrophenol nih.gov
p-AminophenolElectrochemical OxidationPolymer of p-aminophenol (via quinoneimine) nih.gov
Hydroxyl Radical-Initiated Oxidation Mechanisms

The oxidation of phenolic compounds, including the closely related 4-nitrophenol, by hydroxyl radicals (•OH) is a significant degradation pathway in aqueous environments. The initiation mechanism primarily involves the electrophilic addition of the •OH radical to the aromatic ring. This process is guided by the electronic effects of the substituents on the ring. For a molecule like this compound, the hydroxyl group (-OH) is an activating, ortho-, para-directing group, while the nitroso group (-NO) is a deactivating group.

pH Dependence of Oxidation Pathways

The pathways and product yields of the hydroxyl radical-initiated oxidation of aromatic compounds like this compound are highly dependent on the pH of the solution. The pKa of 4-nitrophenol is 7.15, meaning it exists predominantly in its protonated (undissociated) form in acidic to neutral solutions and as the deprotonated phenolate ion in alkaline solutions. vulcanchem.comnih.gov This speciation significantly influences its reactivity with hydroxyl radicals.

Research on 4-nitrophenol oxidation has demonstrated that the molar yield of phenolic products nearly doubles when the pH is increased from acidic to alkaline conditions. copernicus.orgresearchgate.net At a pH of 2, the total molar yield of quantified phenolic products is approximately 0.2, whereas at a pH of 9, the yield increases to about 0.4. copernicus.org This difference is attributed to changes in the reaction mechanism. At pH 9, the reaction of the deprotonated 4-nitrophenolate ion can proceed through both radical addition and a one-electron oxidation mechanism, the latter of which enhances the formation of certain products. copernicus.org In contrast, at pH 4, the undissociated 4-nitrophenol shows a hydrophobic enrichment at the interface of cavitational bubbles in sonolysis studies, leading to a predominance of oxidative-pyrolytic degradation over OH-radical-induced reactions in the bulk aqueous phase. nih.gov

pHDominant SpeciesTotal Molar Yield of Phenolic ProductsPrimary Mechanism
2Protonated Form (4-Nitrophenol)~0.2•OH Radical Addition
9Deprotonated Form (4-Nitrophenolate)~0.4•OH Addition & One-Electron Oxidation

Table 1: pH Dependence of Phenolic Product Yields from the Hydroxyl Radical-Initiated Oxidation of 4-Nitrophenol. Data sourced from studies on 4-nitrophenol, a structural analog of this compound. copernicus.orgresearchgate.net

Formation of Phenolic Products (e.g., 4-nitrocatechol) and Ring-Opening Products

The oxidation of 4-nitrophenol by hydroxyl radicals yields a variety of products, including other phenolic compounds and products resulting from the cleavage of the aromatic ring. The major phenolic product identified under both acidic and basic conditions is 4-nitrocatechol (4NC). copernicus.org The yield of 4-nitrocatechol is notably higher at pH 9 compared to pH 2. copernicus.orgresearchgate.net

Other minor phenolic products, considered second-generation products, have also been identified. These include hydroquinone (HH), 1,2,4-trihydroxylbenzene (1,2,4-THB), and 4-nitropyrogallol (B3283030) (4NPG). copernicus.orgcopernicus.org The formation of these products demonstrates the complexity of the reaction cascade initiated by the hydroxyl radical.

A substantial portion of the initial reactant does not convert into other aromatic compounds but instead forms non-aromatic, ring-opening products. This is particularly true under acidic conditions, where the lower yield of phenolic products suggests that ortho-addition of the •OH radical primarily leads to ring cleavage. copernicus.org Even after the complete consumption of the parent compound, mineralization studies have shown that approximately 85% of the total organic carbon can remain in the solution. copernicus.orgresearchgate.net This indicates that the oxidation leads to the formation of persistent, functionalized carboxylic acids and other aliphatic compounds rather than complete conversion to carbon dioxide and water. copernicus.org

Product TypeIdentified Compounds
Major Phenolic Product4-Nitrocatechol (4NC)
Minor Phenolic ProductsHydroquinone (HH), 1,2,4-Trihydroxylbenzene (1,2,4-THB), 4-Nitropyrogallol (4NPG)
Ring-Opening ProductsFunctionalized Carboxylic Acids (inferred)

Table 2: Products Identified from the Hydroxyl Radical-Initiated Oxidation of 4-Nitrophenol. copernicus.orgcopernicus.org

Complexation and Coordination Chemistry

Metal Ion Complexation Studies

This compound and its derivatives are effective ligands in coordination chemistry, readily forming stable complexes with a variety of metal ions. nih.gov The molecule is known to exist in tautomeric equilibrium between the nitrosophenol form and a quinone-monoxime form, with the latter often being the dominant structure within metal complexes. mdpi.com Stable complexes have been reported with numerous divalent metal centers, including copper(II), iron(II), cobalt(II), nickel(II), palladium(II), and mercury(II). mdpi.com Metals in other oxidation states, such as cobalt(III) and iron(III), also form stable complexes. mdpi.com

Spectroscopic and X-ray diffraction studies have confirmed that coordination typically occurs through the nitrogen atom of the nitroso (or oxime) group and the oxygen atom of the deprotonated phenolic group, forming a chelate ring with the metal center. mdpi.com The stoichiometry of these complexes can vary depending on the metal ion. For instance, copper(II) often forms bi-ligated complexes, resulting in a dimeric structure. In contrast, the larger iron(II/III) and cobalt(III) ions can accommodate three nitrosophenol ligands, leading to octahedral, hexacoordinate complexes. mdpi.com

Application in Coordination Chemistry

The ability of this compound to act as a versatile chelating agent makes it a useful component in the synthesis of various metal complexes. mdpi.com These coordination compounds have found applications in fields such as catalysis. Metal complexes containing Schiff base ligands derived from related phenolic compounds have been successfully used as catalysts in the reduction of nitroaromatic compounds, such as the conversion of 4-nitrophenol to 4-aminophenol. mdpi.comorientjchem.org The catalytic efficiency of these complexes is influenced by the nature of the ligand, the specific metal ion, and the coordination geometry. mdpi.com The formation of these stable, often highly colored, metal-nitrosophenolato complexes has been a subject of study for over a century, highlighting their fundamental importance in inorganic and coordination chemistry. mdpi.com

Hydrolytic Reactions and Kinetics

While this compound itself is relatively stable, studies on the hydrolysis of related compounds where the 4-nitrophenolate ion acts as a leaving group provide significant insight into the kinetics and pH dependence of such reactions. Research on the hydrolysis of 4-nitrophenyl esters and carbamates shows that the stability of the C-O bond of the phenol is highly dependent on pH. emerginginvestigators.org

These derivatives are generally stable in acidic and neutral aqueous solutions. However, their hydrolysis is significantly accelerated under basic conditions. emerginginvestigators.org The rate of hydrolysis increases with rising pH, becoming most effective at pH 12 and above. emerginginvestigators.org This reaction can be conveniently monitored using spectrophotometry, as the cleavage releases the 4-nitrophenolate ion, which is bright yellow and has a strong absorbance maximum around 400-413 nm. emerginginvestigators.org

The kinetic data indicates that the hydrolysis proceeds via a bimolecular nucleophilic substitution mechanism under mildly basic conditions, where a hydroxide (B78521) ion attacks the substrate. emerginginvestigators.org This demonstrates the susceptibility of the phenolic ether or ester linkage to nucleophilic attack in alkaline environments, a key aspect of its chemical reactivity.

pH ConditionRelative Rate of HydrolysisStability
Acidic (pH 1-3)Very Low / NegligibleStable
Neutral (pH 7)Very LowStable
Mildly Basic (pH 8-11)Increasingly RapidLabile
Strongly Basic (pH 12-14)FastestVery Labile

Table 3: Relative Hydrolysis Kinetics of 4-Nitrophenyl Esters/Carbamates at Various pH Conditions. The data reflects the stability of the bond to the phenolic oxygen. emerginginvestigators.org

Based on a comprehensive review of scientific literature, it has become clear that the requested article on This compound , structured around the provided outline, cannot be generated with scientific accuracy. The topics listed in the outline, including specific base-labile protecting group strategies and detailed supramolecular interactions with cucurbiturils, are well-documented for the related compound 4-Nitrophenol , but not for this compound.

The search for information on this compound in the context of:

Base-labile protecting group strategies

Spectroscopic monitoring of hydrolysis and kinetic derivations

Host-guest assembly with cucurbiturils

Specific hydrogen bonding, C-H···π interactions, encapsulation, and exclusion phenomena in such assemblies

did not yield relevant results. In contrast, numerous studies, such as those concerning 4-nitrophenyl carbonates as base-labile protecting groups emerginginvestigators.orgresearchgate.netemerginginvestigators.org and the supramolecular assembly of 4-nitrophenol with cucurbiturils mdpi.comnih.govnih.gov, directly correspond to the requested outline. However, these findings exclusively pertain to 4-Nitrophenol.

This compound and 4-Nitrophenol are distinct chemical compounds with different structures and properties. Generating an article that applies the known chemistry of 4-Nitrophenol to this compound would result in a scientifically inaccurate and misleading document.

Therefore, to maintain the integrity and accuracy of the information provided, the requested article cannot be created as the foundational research for the specified topics on this compound is not available in the public domain.

Analytical Methodologies for 4 Nitrosophenol

Spectrophotometric Techniques

Spectrophotometry provides rapid and sensitive methods for the analysis of 4-nitrosophenol (B94939), leveraging its light-absorbing properties.

UV-Vis Spectroscopy for Detection and Quantification

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the detection and quantification of this compound. The compound's concentration in a solution can be determined by measuring its absorbance at specific wavelengths. In its deprotonated form, 4-nitrophenolate (B89219), the compound exhibits a strong absorbance maximum around 400-405 nm. mdpi.commetrohm.com The formation of this compound can be monitored spectrophotometrically at 400 nm. researchgate.net

The UV-Vis absorption spectrum of 4-nitrophenol (B140041) is pH-dependent. d-nb.info In acidic to neutral solutions, it shows a peak around 317-320 nm, while in alkaline conditions, due to the formation of the 4-nitrophenolate ion, a bathochromic shift to approximately 400 nm occurs. metrohm.commdpi.comresearchgate.net This distinct spectral shift is crucial for its quantification. For instance, in the catalytic reduction of 4-nitrophenol, the decrease in absorbance at 400 nm is monitored over time to determine the reaction kinetics. mdpi.com The presence of isosbestic points in the time-dependent UV-Vis spectra, often observed around 348 nm, indicates a clean conversion of one species to another without the formation of stable intermediates. mdpi.comvulcanchem.comacs.org

Table 1: UV-Vis Spectroscopic Data for this compound Analysis

Parameter Wavelength (nm) Condition Application
Absorbance Maximum (4-nitrophenolate) 400-405 Alkaline pH Quantification
Absorbance Maximum (4-nitrophenol) 317-320 Acidic/Neutral pH Detection
Isosbestic Point 348 pH-dependent equilibrium Reaction monitoring

Spectrophotometric Enzyme Assays

Spectrophotometric enzyme assays are widely used to study enzymatic reactions that produce or consume 4-nitrophenol or its derivatives. These assays often utilize a chromogenic substrate that releases the colored 4-nitrophenolate anion upon enzymatic cleavage, which can be quantified by measuring the absorbance at around 405-420 nm. mdpi.comresearchgate.netillinois.edu

For example, the activity of enzymes like alkaline phosphatase can be assayed using a substrate such as p-nitrophenyl phosphate. nih.gov The enzyme hydrolyzes the substrate to release 4-nitrophenol, and the rate of formation of the yellow 4-nitrophenolate ion in alkaline conditions is directly proportional to the enzyme activity. Similarly, the activity of p-nitrophenol 4-monooxygenase has been analyzed by observing the decrease in spectral absorption at 420 nm, corresponding to the depletion of p-nitrophenol. researchgate.net These assays provide a continuous and convenient method for determining enzyme kinetics.

Isosbestic Point Analysis

Isosbestic point analysis is a powerful application of UV-Vis spectroscopy used to study chemical reactions and equilibria involving 4-nitrophenol. An isosbestic point is a specific wavelength at which the molar absorptivity of two or more species in a chemical reaction is the same. The presence of a sharp isosbestic point in a series of spectra obtained during a reaction indicates that the reaction is proceeding cleanly from one species to another without the accumulation of significant amounts of intermediates.

For the 4-nitrophenol/4-nitrophenoxide equilibrium, an isosbestic point is observed at 348 nm. vulcanchem.com This feature is valuable in kinetic studies, such as the catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318), where the presence of isosbestic points confirms that the reaction proceeds directly without side products. mdpi.comacs.org By monitoring the absorbance at a wavelength other than the isosbestic point, the concentration changes of the reactant and product can be accurately determined. In some studies, measuring absorbance at the isosbestic point (e.g., 347 nm) has been utilized to ensure robust pH assay results for determining esterase activity. researchgate.net

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification, particularly at low concentrations.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its related compounds. Various HPLC methods have been developed and validated for its determination in diverse matrices like tap water, wastewater, and biological samples. chromatographyonline.comresearchgate.net These methods typically employ a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. chromatographyonline.comresearchgate.netpom.go.id

Method validation ensures the reliability of the analytical procedure, encompassing parameters like linearity, precision, accuracy, and limits of detection and quantification. pom.go.id For instance, an isocratic ion-pair RP-HPLC method with UV-Vis detection at 290 nm has been validated for the simultaneous analysis of 4-nitrophenol and its metabolites in rat bile. nih.govnih.gov Another validated isocratic HPLC method for determining phenol (B47542) and nitrophenols in tap water utilized a monolithic column and UV detection, achieving separation in less than 3.5 minutes. chromatographyonline.comresearchgate.net

Table 2: Examples of Validated HPLC Methods for Nitrophenol Analysis

Analyte(s) Matrix Column Mobile Phase Detection Reference
4-Nitrophenol, 2-Nitrophenol, etc. Tap Water Chromolith RP-18e 50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v) UV chromatographyonline.comresearchgate.net
4-Amino-3-nitrophenol & isomers Hair Dyes Octadecylsilane (C18) Acetonitrile-0.05 M acetic buffer (pH 5.9) (20:80) PDA pom.go.id

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices

For the highly sensitive and selective quantification of this compound in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of LC with the mass analysis capabilities of tandem mass spectrometry, providing excellent specificity and low detection limits. sciex.com

LC-MS/MS is particularly advantageous for analyzing trace levels of contaminants in environmental samples like water and soil, as well as in biological fluids. edpsciences.orgeeer.org The U.S. Environmental Protection Agency (EPA) has implemented LC-MS methods for the determination of various pollutants, including 4-nitrophenol, in wastewater. edpsciences.org A UPLC-MS/MS method was developed and validated for the simultaneous determination of phenol impurities, including 4-nitrophenol, in ritonavir, demonstrating good linearity and low limits of detection and quantification. researchgate.net The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS enhances selectivity and sensitivity, allowing for the reliable quantification of this compound even in the presence of interfering substances. researchgate.net

Solid-Phase Extraction (SPE) for Sample Pretreatment

Solid-phase extraction (SPE) is a widely employed sample preparation technique used to isolate and concentrate analytes from complex matrices, such as environmental water samples, before instrumental analysis. scharlab.comthermofisher.com This method offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the potential for automation. scharlab.com The general SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. scharlab.com

For the analysis of phenolic compounds like this compound, various sorbent materials can be utilized in SPE cartridges. The choice of sorbent depends on the specific properties of the analyte and the sample matrix. For instance, multi-walled carbon nanotubes (MWCNTs) have been successfully used as an SPE sorbent for the extraction of phenols from wastewater. mdpi.com In one study, an SPE method using MWCNTs was optimized for the extraction of 4-cyanophenol and 3-nitrophenol, achieving high recoveries of 91% and 98%, respectively. mdpi.com

Molecularly imprinted polymers (MIPs) represent another advanced class of sorbent materials that offer high selectivity for a target analyte. mdpi.com MIPs are created by polymerizing functional and cross-linking monomers in the presence of a template molecule (in this case, this compound or a similar compound). After polymerization, the template is removed, leaving behind specific recognition sites that can selectively rebind the target analyte from a complex sample. This high selectivity makes MIP-based SPE particularly useful for trace analysis in challenging matrices. mdpi.com

The selection of the appropriate SPE sorbent and optimization of the extraction conditions, such as sample pH, flow rate, and elution solvent, are critical for achieving high recovery and reproducibility. For example, in the analysis of phenols in drinking water, a de-chlorination step with sodium sulfite (B76179) is often performed before passing the sample through the SPE cartridge. unitedchem.com

Electrochemical Sensing and Biosensing

Electrochemical methods have emerged as powerful tools for the detection of this compound due to their inherent advantages, including high sensitivity, rapid response, low cost, and potential for miniaturization and in-situ analysis. scispace.comscielo.br These techniques are based on measuring the electrical signals (such as current or potential) generated by the electrochemical reaction of this compound at an electrode surface.

Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry, Linear Sweep Voltammetry)

Voltammetric techniques are widely used for the electrochemical analysis of this compound. These methods involve applying a varying potential to an electrode and measuring the resulting current.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of a substance. mdpi.com It provides information about the electrochemical reaction mechanism, such as the reversibility of the reaction and the number of electrons transferred. rsc.org In the context of this compound detection, CV is often used to characterize the electrochemical properties of modified electrodes and to optimize experimental parameters like pH. acs.orgxmu.edu.cn For instance, the electrochemical behavior of 4-nitrophenol (a related compound) has been studied using CV at various modified electrodes to understand its reduction and oxidation processes. nih.gov

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is often preferred for quantitative analysis. electrochemsci.org DPV involves applying a series of regular voltage pulses superimposed on a linear potential sweep, which results in enhanced signal-to-noise ratios and lower detection limits. researchgate.net Numerous studies have reported the use of DPV for the sensitive determination of 4-nitrophenol and related compounds at various modified electrodes. nih.govresearchgate.netiapchem.orgcapes.gov.br For example, a DPV method using a glassy carbon electrode was developed for the determination of 4-nitrophenol with detection limits in the micromolar range. electrochemsci.org

Linear Sweep Voltammetry (LSV) is another voltammetric technique where the potential is linearly scanned over time. nih.gov LSV is often used for quantitative analysis and can provide information similar to DPV. mdpi.com Studies have utilized LSV for the detection of 4-nitrophenol, often in comparison with other voltammetric techniques to determine the most effective method for a particular sensor. nih.govmdpi.com

The choice of voltammetric technique depends on the specific requirements of the analysis, with DPV often being the method of choice for achieving high sensitivity in quantitative measurements.

Electrochemical Impedance Spectroscopy (EIS) for Detection

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the interfacial properties of electrodes. acs.orgnih.gov It works by applying a small amplitude AC potential over a range of frequencies and measuring the resulting current. The impedance data provides information about the charge transfer resistance and capacitance of the electrode-solution interface. xmu.edu.cnchemspectro.com

In the context of this compound sensing, EIS is primarily used to characterize the fabrication and modification of electrodes. xmu.edu.cnelectrochemsci.org By comparing the impedance spectra of a bare electrode with that of a modified electrode, researchers can confirm the successful modification and assess the changes in the electrode's conductivity and charge transfer properties. chemspectro.comelectrochemsci.org For example, a decrease in the semicircle diameter of the Nyquist plot (a common representation of EIS data) typically indicates a decrease in charge transfer resistance and an enhancement in the rate of electron transfer, which is desirable for a sensitive electrochemical sensor. xmu.edu.cn EIS has been employed to characterize various modified electrodes used for the detection of 4-nitrophenol, including those based on graphene composites and metal oxide nanoparticles. xmu.edu.cnchemspectro.com

Nanomaterial-Modified Electrodes for Enhanced Sensitivity and Selectivity

To overcome the limitations of bare electrodes, such as low sensitivity and poor selectivity, various nanomaterials have been used to modify the electrode surface. scispace.com These nanomaterials offer unique properties like high surface area, excellent electrical conductivity, and catalytic activity, which can significantly enhance the performance of electrochemical sensors for this compound detection. scispace.comscispace.com

Graphene and its derivatives, such as reduced graphene oxide (rGO), have attracted considerable attention in the development of electrochemical sensors due to their exceptional properties, including a large specific surface area, high electrical conductivity, and good chemical stability. scispace.com

Reduced Graphene Oxide (rGO): rGO-based composites have been widely used to modify electrodes for this compound detection. The synergistic effect between rGO and other nanomaterials, such as metal nanoparticles, can lead to a remarkable improvement in sensor sensitivity. rsc.org For example, a glassy carbon electrode modified with a composite of rGO and gold nanoparticles (AuNPs) showed enhanced electron transfer and significantly improved sensitivity for 4-nitrophenol detection. rsc.org Similarly, composites of rGO with metal oxides like Fe3O4 and TiO2 have also been successfully employed. xmu.edu.cnelectrochemsci.org

Graphene-Chitosan Composites: Chitosan (B1678972), a natural biopolymer, can be combined with graphene to form a stable and biocompatible composite film. A graphene-chitosan modified glassy carbon electrode demonstrated good electrocatalytic activity for the reduction of nitrophenols, with a low detection limit for p-nitrophenol. researchgate.net

The use of graphene-based composites offers a versatile platform for designing highly sensitive and selective electrochemical sensors for this compound. acs.org

Metal oxide nanoparticles are another important class of materials used to enhance the performance of electrochemical sensors for this compound. Their high catalytic activity and large surface area contribute to improved sensitivity and selectivity. researchgate.net

Nickel Oxide (NiO): Nanocomposites containing NiO have been developed for this compound sensing. For instance, a sensor based on Ni@CuO/rGO modified platinum electrode demonstrated sensitive and selective screening of 4-nitrophenol. chemspectro.com

Titanium Dioxide (TiO2) Nanoparticles: TiO2 nanoparticles, often in combination with rGO, have been used to modify glassy carbon electrodes for the trace detection of 4-nitrophenol. xmu.edu.cn The TiO2/rGO composite exhibited excellent electrochemical performance, a wide detection range, and a low detection limit. xmu.edu.cn The combination of TiO2's catalytic activity with rGO's high conductivity leads to a synergistic enhancement of the sensor's performance. researchgate.net Other metal oxides like MnO2 and ZnO have also been investigated for this purpose. rsc.orgsemanticscholar.org

The choice of metal oxide and its combination with other nanomaterials can be tailored to optimize the sensor's performance for specific applications.

Noble Metal Nanoparticles (AuNPs, CuNPs, AgNPs)

Noble metal nanoparticles, particularly those of gold (AuNPs), copper (CuNPs), and silver (AgNPs), have been extensively utilized in the development of analytical methods for 4-nitrophenol detection. nih.govnih.gov These nanoparticles possess unique optical and electronic properties that make them excellent candidates for colorimetric and electrochemical sensing.

The catalytic reduction of 4-nitrophenol to 4-aminophenol by a reducing agent like sodium borohydride (B1222165) is a widely used model reaction to evaluate the catalytic performance of these nanoparticles. nih.govmdpi.com The progress of this reaction can be easily monitored by UV-visible spectrophotometry, as the yellow-colored 4-nitrophenolate ion (formed in the presence of NaBH₄) with an absorbance peak around 400 nm is converted to the colorless 4-aminophenol. nih.govrasayanjournal.co.in

Gold Nanoparticles (AuNPs): AuNPs are frequently employed due to their high stability and catalytic activity. nih.govmdpi.com The catalytic efficiency of AuNPs can be influenced by their size and shape. For instance, smaller spherical AuNPs have shown higher catalytic activity compared to larger ones. mdpi.com Furthermore, the removal of capping agents used in the synthesis of AuNPs can significantly enhance their catalytic performance. nih.gov Composites of AuNPs with materials like reduced graphene oxide (rGO) have demonstrated improved sensitivity in the electrochemical detection of 4-nitrophenol. researchgate.netresearchgate.net

Copper Nanoparticles (CuNPs): CuNPs have also been investigated for the detection and reduction of nitrophenols. nih.govtypeset.io They can be embedded in matrices like chitosan to create efficient electrochemical sensors. nih.gov Modified electrodes using CuNPs have shown good sensitivity and a wide linear range for 4-nitrophenol determination. irost.ir For instance, copper-doped cerium oxide nanoparticles have been used to develop electrochemical sensors with high sensitivity. researchgate.net

Silver Nanoparticles (AgNPs): AgNPs are another class of noble metal nanoparticles used for 4-nitrophenol analysis. nih.govsciety.org Biosynthesized AgNPs, using plant extracts, have been successfully employed to create electrochemical nanosensors for the sensitive determination of 4-nitrophenol in real samples like tomatoes. rsc.orgresearchgate.netnih.gov The analytical performance of these sensors can be influenced by the plant extract used for synthesis, which affects the nanoparticles' physicochemical properties. rsc.orgresearchgate.net Hybrid nanocomposites of AgNPs with materials like reduced graphene oxide and halloysite (B83129) nanotubes have also been developed to enhance the electrochemical detection of 4-nitrophenol. rsc.org

Table 1: Performance of Noble Metal Nanoparticle-Based Sensors for 4-Nitrophenol Detection

NanoparticleMatrix/SupportDetection MethodLimit of Detection (LOD)Linear RangeReference
AuNPsReduced Graphene Oxide (rGO)Differential Pulse Voltammetry (DPV)0.01 µM0.05-2.0 µM & 4.0-100 µM researchgate.netresearchgate.net
AuNPsReduced Graphene Oxide (rGO)Square Wave Voltammetry (SWV)0.02 µM0.05-2.0 µM researchgate.netresearchgate.net
CuNPsMulti-walled Carbon Nanotubes (MWCNTs)Square Wave Voltammetry (SWV)0.06 µM0.2-298 µM irost.ir
CuNPs-CHGlassy Carbon Electrode (GCE)Amperometry0.37 µM- nih.gov
CeO₂:Cu NPsGlassy Carbon Electrode (GCE)Voltammetry7.18 µL7.18-5000 µL researchgate.net
GT-AgNPsScreen-Printed ElectrodeElectrochemistry0.43 µM0.5-50 µM rsc.orgnih.gov
rGO–HNT–AgNPsGlassy Carbon Electrode (GCE)Electrochemistry48.6 nM0.1-363.9 μM rsc.org

Electrochemical Biosensors

Electrochemical biosensors combine the high selectivity of biological recognition elements with the sensitivity of electrochemical transduction methods. acs.org These devices utilize components like enzymes, antibodies, or even whole cells to specifically interact with the target analyte, generating a measurable electrical signal. acs.org For 4-nitrophenol detection, these biosensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization and on-site analysis. typeset.ioscispace.com

A common approach involves modifying electrodes with various nanomaterials to enhance their performance. typeset.io For instance, glassy carbon electrodes (GCEs) are frequently used as a base, which are then modified with materials like graphene, chitosan, and metal nanoparticles to improve sensitivity and overcome issues like electrode fouling. typeset.ioacs.org

One example is a sensor developed using a graphene-chitosan complex coated on a GCE, which achieved a detection limit of 0.057 μM for 4-nitrophenol. acs.org Another study utilized platinum nanoparticle-embedded polypyrrole-carbon black/ZnO nanocomposites on a GCE, demonstrating a sensitivity of 7.8892 µA µM⁻¹ cm⁻² and a limit of detection of 1.25 µM. mdpi.com Laser-induced graphene (LIG) derived from polyimide and polyethersulfone has also been explored as an electrode material, showing high sensitivities for 4-nitrophenol detection. scispace.com

The performance of these biosensors is often evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). scispace.comiapchem.org

Table 2: Examples of Electrochemical Biosensors for 4-Nitrophenol Detection

Electrode ModificationDetection TechniqueLimit of Detection (LOD)SensitivityReference
Graphene-Chitosan Complex/GCEElectrochemistry0.057 µM- acs.org
Pt NPs/PPy-CB/ZnO NCs/GCEDifferential Pulse Voltammetry1.25 µM7.8892 µA µM⁻¹ cm⁻² mdpi.com
Laser-Induced Graphene (from PES)Cyclic Voltammetry0.1 mM3793 µA mM⁻¹ cm⁻² scispace.com
Laser-Induced Graphene (from PI)Cyclic Voltammetry0.1 mM3025 µA mM⁻¹ cm⁻² scispace.com
IL-MoO₃/GCEDifferential Pulse Voltammetry5.41 mM- iapchem.org

Luminescence-Based Detection Methods

Luminescence-based detection methods offer a powerful alternative to electrochemical techniques, providing high sensitivity, low cost, and operational simplicity. rsc.org These methods rely on the emission of light from a substance upon excitation. acs.org The presence of an analyte, such as 4-nitrophenol, can alter the luminescence properties of a probe, leading to a detectable signal.

Several types of luminescent materials have been employed as sensors for 4-nitrophenol, including lanthanide-based complexes and carbon-based nanomaterials. acs.orgresearchgate.net For example, a hydrostable lanthanide intercycle, [Tb₂L₂(NO₃)₂]·CH₃CN, has been shown to be a highly sensitive and selective luminescent sensor for 4-nitrophenol in aqueous media. rsc.org Similarly, lanthanide metal-organic frameworks (MOFs) have been developed for the rapid and selective detection of 4-nitrophenol in various water samples. acs.org The quenching of the luminescent signal upon interaction with 4-nitrophenol is a common sensing mechanism. acs.org

Förster Resonance Energy Transfer (FRET) and Inner Filter Effect (IFE) in Fluorescence Detection

Fluorescence quenching is a key mechanism in many luminescence-based detection methods. tandfonline.com Two important quenching mechanisms are Förster Resonance Energy Transfer (FRET) and the Inner Filter Effect (IFE). acs.orgnih.govresearcher.life

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. In the context of 4-nitrophenol detection, a fluorescent probe can act as the donor, and 4-nitrophenol can act as the acceptor, leading to quenching of the probe's fluorescence.

Inner Filter Effect (IFE): The IFE is another quenching mechanism where the analyte absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore. researchgate.netnih.govresearchgate.net This absorption reduces the amount of light that reaches the detector, resulting in a decrease in the measured fluorescence intensity. mdpi.com For IFE to be effective, there must be a significant overlap between the absorption spectrum of the analyte (quencher) and either the excitation or emission spectrum of the fluorophore. researchgate.netacs.org The IFE has been identified as a primary quenching mechanism in several 4-nitrophenol detection systems using carbon dots and lanthanide complexes. rsc.orgresearchgate.netmdpi.com

Carbon Dots (CDs) as Fluorescent Nanosensors

Carbon dots (CDs) have emerged as promising fluorescent nanosensors for the detection of various analytes, including 4-nitrophenol. nih.govacs.orgtandfonline.com These nanomaterials possess desirable properties such as high fluorescence, good water solubility, photostability, and low toxicity. tandfonline.comrsc.org CDs can be synthesized from a wide range of precursors, including natural sources like plant leaves and crayfish shells, making them a cost-effective and environmentally friendly option. tandfonline.commdpi.com

The fluorescence of CDs can be quenched by 4-nitrophenol through various mechanisms, most notably the inner filter effect (IFE) and static quenching. tandfonline.comnih.govmdpi.com The quenching efficiency is often linearly proportional to the concentration of 4-nitrophenol over a certain range, allowing for quantitative analysis. tandfonline.com Researchers have developed numerous CD-based fluorescent sensors for 4-nitrophenol with low limits of detection. acs.org For instance, nitrogen and sulfur co-doped CDs have demonstrated a limit of detection of about 0.028 µM for 4-nitrophenol. researchgate.net Another study reported nitrogen and chlorine co-functionalized carbon quantum dots with a detection limit of 10 nM. rsc.org

Table 3: Performance of Carbon Dot-Based Fluorescent Sensors for 4-Nitrophenol Detection

Carbon Dot Precursor/DopantQuenching MechanismLimit of Detection (LOD)Linear RangeReference
Pithecellobium dulce LeavesInner Filter Effect14 nM- mdpi.com
Crayfish ShellsStatic Quenching0.16 µM0-50 µM tandfonline.com
Giloy Stem (N,S-doped)Inner Filter Effect380 nM0.5-230 µM nih.govacs.org
Sucrose (N,Cl co-functionalized)Inner Filter Effect10 nM- rsc.org
Celery Leaves and Glutathione-26 nM- acs.org
Sewage Sludge-69 nM- acs.org
N,S-doped CDsInner Filter Effect & Static Quenching0.028 µM7.5–97.5 μM researchgate.net

Environmental Fate and Remediation of 4 Nitrosophenol

Degradation Pathways in Environmental Systems

The breakdown of 4-nitrosophenol (B94939) in the environment is influenced by a combination of biological and physicochemical processes. These pathways determine the compound's persistence and the nature of its transformation products.

Microbial activity plays a crucial role in the natural attenuation of this compound. The biodegradation of p-nitrophenol (PNP), a closely related compound, has been extensively studied, revealing two primary pathways: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. frontiersin.orgnih.govnih.gov In the hydroquinone pathway, PNP is converted to maleylacetate (B1240894) through the action of four enzymes. nih.gov The hydroxyquinol pathway involves the initial conversion of PNP to 4-nitrocatechol (B145892). frontiersin.orgnih.gov

Several factors can influence the efficiency of biodegradation. Studies on PNP degradation in fluidized bed bioreactors have shown that the ratio of co-substrates, such as glucose to PNP, and the carbon-to-nitrogen (C/N) ratio are critical parameters. frontiersin.orgnih.gov For instance, at an influent PNP concentration of 100 mg/L, a glucose to PNP co-substrate ratio of 6:1 and a C/N ratio of 10:1 resulted in degradation rates of 88.8 ± 1.0% in an anoxic bioreactor and 95.3 ± 0.3% in an anaerobic-aerobic bioreactor. frontiersin.orgnih.gov However, the efficiency of engineered strains in field conditions can be limited by factors such as oxygen availability and competition with native microorganisms. nih.gov

Table 1: Factors Affecting Biodegradation of Nitrophenols

Factor Influence on Degradation Reference
Co-substrate Ratio (e.g., Glucose:PNP) A ratio of 6:1 significantly enhanced PNP degradation in bioreactors. frontiersin.org, nih.gov
Carbon/Nitrogen (C/N) Ratio A C/N ratio of 10:1 was found to be effective for high PNP degradation rates. frontiersin.org, nih.gov
Oxygen Availability Can be a limiting factor for the efficiency of engineered strains in the field. nih.gov

| Competition with Autochthonous Microorganisms | Can reduce the degradation efficiency of introduced engineered strains. | nih.gov |

Photocatalysis offers a promising advanced oxidation process for the degradation of this compound and related compounds. This technology utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2), which generate highly reactive hydroxyl radicals upon irradiation with light, leading to the breakdown of organic pollutants.

Various modified photocatalysts have been developed to enhance degradation efficiency. For example, carbon and nitrogen co-doped TiO2 (C, N-TiO2) has demonstrated higher photocatalytic activity for 4-nitrophenol (B140041) degradation under simulated sunlight compared to pure anatase TiO2 (A-TiO2). nih.gov In one study, C, N-TiO2 degraded 87% of 4-nitrophenol in 420 minutes, whereas A-TiO2 degraded 65% under the same conditions. nih.gov Another approach involves doping TiO2 with iron (Fe-TiO2), which, when used in a photo-Fenton process with hydrogen peroxide (H2O2), can achieve complete degradation of 4-nitrophenol in 60 minutes. nih.gov The use of CuO/g-C3N4 composites has also been effective, achieving about 92% degradation of 20 ppm of 4-nitrophenol in 100 minutes under Xe arc lamp irradiation. rsc.org

It is important to note that photocatalytic degradation can produce intermediate compounds that may be more toxic than the parent compound. nih.gov Therefore, complete mineralization is crucial to ensure the detoxification of the contaminated water. nih.gov

Table 2: Efficiency of Different Photocatalysts in 4-Nitrophenol Degradation

Photocatalyst Light Source Degradation Efficiency Time Reference
C, N-TiO2 Simulated Sunlight 87% 420 min , nih.gov
A-TiO2 Simulated Sunlight 65% 420 min , nih.gov
1% Fe-TiO2 / H2O2 UV Light Complete Degradation 60 min nih.gov

| Cl-CuO/g-C3N4 (1:2) | 35 W Xe Arc Lamp | ~92% (of 20 ppm solution) | 100 min | rsc.org |

Chemical oxidation processes, particularly those involving the highly reactive hydroxyl radical (•OH), are effective in degrading recalcitrant organic compounds like this compound. The Fenton reaction, which involves the reaction of ferrous ions (Fe2+) with hydrogen peroxide (H2O2) to produce hydroxyl radicals, is a widely studied method. acs.orgnih.govmdpi.com

The efficiency of the Fenton process is highly dependent on several parameters, including pH, and the concentrations of H2O2 and Fe2+. eeer.org Optimal degradation of 4-nitrophenol has been observed at a pH of 3. eeer.org In one study, the optimal conditions for the degradation and mineralization of 100 mg/L of 4-nitrophenol were found to be a pH of 3, an H2O2 concentration of 4 mM, and a Fe2+ concentration of 0.2 mM, achieving 93.6% degradation within 40 minutes. eeer.org Under these conditions, the chemical oxygen demand (COD) and total organic carbon (TOC) removal were 50% and 60.3%, respectively. eeer.org

The reaction of hydroxyl radicals with 4-nitrophenol in aqueous solutions has been shown to proceed through the formation of various phenolic products, with the yield and type of products being pH-dependent. researchgate.net For instance, the molar yield of phenolic products was measured to be 0.20 ±0.05 at pH=2 and 0.40±0.1 at pH=9. researchgate.net It's also been noted that even after the complete consumption of 4-nitrophenol, a significant portion of the organic carbon can remain in the solution as open-ring non-phenolic products. researchgate.net

Table 3: Optimal Conditions for Fenton Oxidation of 4-Nitrophenol

Parameter Optimal Value Degradation/Removal Efficiency Reference
pH 3 93.6% 4-NP degradation eeer.org
H2O2 Concentration 4 mM 50% COD removal eeer.org
Fe2+ Concentration 0.2 mM 60.3% TOC removal eeer.org

| Reaction Time | 40 min | | eeer.org |

Bioremediation Strategies

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform hazardous substances into less toxic forms. This approach is considered a cost-effective and environmentally friendly alternative to traditional physicochemical remediation methods.

Specific microbial strains have demonstrated a remarkable ability to utilize nitrophenolic compounds as a source of carbon and energy. The bacterium Rhodococcus imtechensis strain RKJ300, isolated from pesticide-contaminated soil, is capable of degrading 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol. nih.govmicrobiologyresearch.orgresearchgate.netnih.gov This strain employs both oxidative and reductive mechanisms for the initial transformation of these compounds. nih.gov The genus Rhodococcus is known for its diverse catabolic pathways, which enable it to degrade a wide array of chemical structures, including nitroaromatics. researchgate.net Proteomic studies on Rhodococcus species have helped in identifying key enzymes and metabolic routes involved in the biodegradation of xenobiotics like 4-nitrophenol. researchgate.net

Laboratory-scale soil microcosm studies are essential for evaluating the potential of microbial strains for in situ bioremediation of contaminated sites. nih.gov Such studies have demonstrated that Rhodococcus imtechensis RKJ300 can effectively degrade a mixture of nitrophenols in soil, and the augmented strain remains stable throughout the experimental period. nih.gov This indicates its strong potential for application in the bioremediation of soils contaminated with these pollutants. nih.gov

Other studies using soil microcosms have investigated the biodegradation of p-nitrophenol by bacteria such as Alcaligenes faecalis. ijche.comijche.comresearchgate.net In a slurry phase experiment, this bacterium achieved 72% and 57% removal of initial PNP concentrations of 25 and 50 mg/kg, respectively, after 20 days. ijche.comijche.com These microcosm studies are crucial for identifying the most effective microbial candidates and optimizing conditions for successful in situ bioremediation. nih.gov However, it is important to note that bioremediation does not always result in less toxic compounds, as sometimes the transformation products can be more toxic than the original pollutant. mdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
p-Nitrophenol (PNP)
2-chloro-4-nitrophenol
2,4-dinitrophenol
Hydroquinone
Hydroxyquinol
Maleylacetate
4-nitrocatechol
Hydrogen peroxide (H2O2)
Glucose
p-aminophenol
p-benzoquinone
Chlorohydroquinone
1,2,4-Benzenetriol (B23740)
4-Nitrocatechol
2-hydroxy-1,4-benzoquinone
myclobutanil
tetraconazole
flusilazole

Advanced Oxidation Processes (AOPs) for Effluent Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Among these, the Fenton process has been extensively studied for the degradation of nitrophenolic compounds.

The efficiency of the Fenton oxidation process for the degradation of 4-Nitrophenol is highly dependent on key operational parameters, primarily the initial pH of the solution and the concentrations of the Fenton reagents (hydrogen peroxide, H₂O₂, and ferrous ions, Fe²⁺).

Research has demonstrated that an acidic medium is most effective for the Fenton reaction. The optimal pH for the degradation of 4-Nitrophenol has been identified as 3. eeer.orgeeer.org At this pH, the generation of hydroxyl radicals is maximized. Deviation from this optimal pH, either lower or higher, results in a decreased degradation efficiency. For instance, increasing the pH from 1 to 3 leads to a significant increase in degradation, while a further increase from 3 to 5 causes a decline in the removal rate. eeer.orgeeer.org

The concentrations of hydrogen peroxide and ferrous ions are also crucial. Studies have optimized these concentrations to achieve maximum degradation. Optimal conditions for the degradation of an initial 4-Nitrophenol concentration of 100 mg/L were found to be an H₂O₂ concentration of 4 mM and a Fe²⁺ concentration of 0.2 mM. eeer.orgeeer.org Under these conditions, a degradation of 93.6% of 4-Nitrophenol was achieved within a 40-minute reaction time. eeer.orgeeer.org In other studies, over 99% decomposition of 4-Nitrophenol was achieved with 5 mM H₂O₂ and 5 mg/L Fe²⁺ over a 2-hour period. nycu.edu.twresearchgate.net

Table 1: Optimal Parameters for Fenton Oxidation of 4-Nitrophenol

Parameter Optimal Value 4-NP Degradation (%) Reference
Initial pH 3 93.6 eeer.orgeeer.org
H₂O₂ Concentration 4 mM 93.6 eeer.orgeeer.org
Fe²⁺ Concentration 0.2 mM 93.6 eeer.orgeeer.org
Reaction Time 40 min 93.6 eeer.orgeeer.org

The degradation of 4-Nitrophenol via the Fenton process proceeds through the formation of several intermediate compounds before complete mineralization. The identification of these intermediates is crucial for understanding the degradation pathway and ensuring the complete removal of toxic compounds.

Liquid chromatography-mass spectrometry (LC-MS) analysis has been employed to identify the byproducts formed during the Fenton oxidation of 4-Nitrophenol. eeer.org The hydroxyl radicals attack the 4-Nitrophenol molecule, leading to the formation of various aromatic and aliphatic intermediates.

Among the identified aromatic intermediates are 3,4-dihydroxynitrobenzene, 1,2-dihydroxyaminophenol, 1,2,6-trihydroxy-4-aminophenol, 3,4,5-trihydroxynitrobenzene, 4-aminophenol (B1666318), hydroquinone, and p-benzoquinone. eeer.org The breakdown of the aromatic ring subsequently leads to the formation of short-chain organic acids such as acetic acid. eeer.orgeeer.org The ultimate end products of complete mineralization are carbon dioxide, water, and inorganic nitrogen compounds. nycu.edu.tw

Table 2: Identified Intermediate Products in the Fenton Oxidation of 4-Nitrophenol

Intermediate Compound Chemical Formula Reference
3,4-Dihydroxynitrobenzene C₆H₅NO₄ eeer.org
1,2-Dihydroxyaminophenol C₆H₇NO₃ eeer.org
1,2,6-Trihydroxy-4-aminophenol C₆H₇NO₃ eeer.org
3,4,5-Trihydroxynitrobenzene C₆H₅NO₅ eeer.org
4-Aminophenol C₆H₇NO eeer.org
Hydroquinone C₆H₆O₂ eeer.org
p-Benzoquinone C₆H₄O₂ eeer.org
Acetic Acid C₂H₄O₂ eeer.orgeeer.org

Catalytic Remediation using Nanostructured Materials

The use of nanostructured materials as catalysts offers a highly efficient and sustainable approach for the remediation of this compound. These materials possess high surface-area-to-volume ratios and unique electronic properties that enhance their catalytic activity.

Noble metal nanoparticles, including gold (Au), silver (Ag), palladium (Pd), and platinum (Pt), have demonstrated exceptional catalytic activity in the reduction of 4-Nitrophenol to the less toxic 4-aminophenol in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govmdpi.commdpi.com This reaction is often used as a model to evaluate the catalytic performance of nanoparticles. nih.govnih.gov

The catalytic activity is influenced by the size, shape, and composition of the nanoparticles. nih.govmdpi.com Smaller nanoparticles generally exhibit higher catalytic activity due to a larger surface area. nih.govmdpi.com The catalytic process is believed to occur on the surface of the metal nanoparticles, where both the 4-nitrophenolate (B89219) ions and borohydride ions are adsorbed, facilitating the electron transfer for the reduction reaction. nih.gov Gold nanostars have shown increased activity compared to spherical gold nanoparticles. mdpi.com Silver nanoparticles have also been reported to have very high catalytic activity. acs.orgscispace.com Palladium and platinum nanoparticles are also recognized for their tremendous catalytic efficiency in this conversion. nih.gov

Table 3: Catalytic Performance of Noble Metal Nanoparticles in 4-Nitrophenol Reduction

Nanoparticle Support/Stabilizer Apparent Rate Constant (k_app) Reference
Gold (Au) Ceria loaded SBA-15 4.63 × 10⁻³ s⁻¹ researchgate.net
Gold (Au) Cucurbit rsc.orguril-capped nanostars 1.85 min⁻¹ mdpi.com
Silver (Ag) Poly(acrylic acid) 436 ± 24 L g⁻¹ s⁻¹ acs.orgscispace.com
Palladium (Pd) CeO₂ nanorods 3.31 × 10⁻¹ min⁻¹ nih.gov
Platinum (Pt) Co-Al LDH nanosheets 1.61 × 10⁻² s⁻¹ mdpi.com

Transition metal-substituted aluminophosphates (TM-APOs) have emerged as effective photocatalysts for the degradation of 4-Nitrophenol. The incorporation of transition metals such as cobalt (Co) and iron (Fe) into the aluminophosphate framework can modify the electronic properties and enhance the photocatalytic activity. mdpi.com

Mesoporous Co- and/or Fe-substituted aluminophosphates, synthesized via hydrothermal methods, have been shown to enhance the light-induced reduction of 4-Nitrophenol to 4-aminophenol in the presence of NaBH₄. mdpi.com The substitution with these transition metals creates active sites that can be tuned to improve the catalytic efficiency. This approach demonstrates the potential of modifying the electronic structure of aluminophosphates to develop more effective photocatalysts for environmental remediation. mdpi.com

To overcome challenges such as agglomeration and to improve the stability and reusability of nanoparticle catalysts, they are often immobilized on various support materials. mdpi.com This strategy not only enhances the catalytic activity but also facilitates the separation of the catalyst from the reaction medium for reuse.

Noble metal nanoparticles have been successfully immobilized on a variety of supports including silica-coated materials, graphene oxide, and layered double hydroxides (LDHs). nih.gov For instance, silver nanoparticles immobilized within the hydrogel shell of core-shell nanoreactors have been used for the kinetic study of 4-nitrophenol reduction. acs.org Similarly, gold nanoparticles supported on materials like aluminum oxide (Al₂O₃) have demonstrated good reusability. nih.gov Platinum nanoparticles supported on Co-Al LDH nanosheets have shown superior catalytic activity and stability, with the ability to be reused for multiple cycles with minimal loss of activity. mdpi.com This highlights the importance of catalyst support in developing practical and sustainable catalytic systems for water treatment.

Kinetic and Thermodynamic Studies of Catalytic Reduction

A more comprehensive kinetic model that is frequently applied is the Langmuir-Hinshelwood mechanism. acs.orgresearchgate.netrsc.org This model assumes that the reduction reaction occurs on the surface of the catalyst particles and involves the adsorption of both the reactant (4-nitrophenolate ions) and the reducing agent (borohydride ions) onto the catalyst surface. acs.orgnih.govresearchgate.net The proposed mechanism suggests that 4-nitrophenol is first reduced to this compound, which is then rapidly converted to 4-hydroxylaminophenol before the final reduction to 4-aminophenol. acs.org The presence of dissolved oxygen can influence the reaction kinetics by oxidizing the this compound intermediate back to 4-nitrophenol, which can result in an observed "induction period" at the beginning of the reaction. acs.orgresearchgate.net

Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH#), and entropy of activation (ΔS#) have been determined to provide deeper insight into the reaction mechanism. researchgate.netrsc.orgrsc.org These parameters are typically calculated from the temperature dependence of the apparent rate constant (k_app) using the Arrhenius and Eyring equations. rsc.orgrsc.org The activation energy provides information about the energy barrier that must be overcome for the reaction to proceed.

Table 1: Thermodynamic Parameters for the Catalytic Reduction of 4-Nitrophenol via a this compound Intermediate

Catalyst System Activation Energy (Ea) (kJ mol⁻¹) Enthalpy of Activation (ΔH#) (kJ mol⁻¹) Entropy of Activation (ΔS#) (J mol⁻¹ K⁻¹)
Ionic Liquid Stabilized Gold Nanoparticles 99.40 - -
Palladium Nanoparticles 30 - -

Reusability and Stability of Catalytic Systems

Heterogeneous catalysts, particularly those immobilized on supports, are advantageous as they can be readily separated from the reaction mixture. mdpi.com Magnetic nanoparticles, for instance, coated with a protective layer and decorated with catalytic metal nanoparticles (e.g., palladium), can be easily recovered using an external magnet. mdpi.comacs.org One such catalyst, Pd/PDA@Fe₃O₄, demonstrated high catalytic efficiency (above 90%) even after ten consecutive uses. mdpi.com Similarly, Pd-loaded amino-functionalized silica-coated magnetite nanoparticles maintained over 95% conversion for five reuse cycles with negligible activity loss. acs.org

The choice of support material significantly influences the stability and recyclability of the catalyst. researchgate.net Supports with high surface area and strong interaction with the metal nanoparticles can prevent aggregation and leaching of the active metal, which are common causes of catalyst deactivation. mdpi.comrsc.org For example, Pd nanoparticle-ZnO nanowire arrays showed no obvious decrease in catalytic activity after 10 cycles, which was attributed to the small size of the Pd nanoparticles and the strong affinity between the catalyst and the support. rsc.org Another system using Pt nanoparticles supported on Co-Al LDH nanosheets retained 94.8% of its initial activity after five cycles. mdpi.comresearchgate.net Characterization of the catalyst after multiple uses, often by techniques like XRD and TEM, can confirm that the crystal structure and morphology remain largely unchanged. mdpi.com

Table 2: Reusability of Various Catalytic Systems in the Reduction of 4-Nitrophenol

Catalyst System Cycle 1 Conversion (%) Cycle 5 Conversion (%) Number of Cycles Tested
Pt@Co-Al LDH 99.1 94.8 5
Pd/PDA@Fe₃O₄ ~99 >90 10
APSMNPs-1:1-Pd(0) ~100 >95 5
CuFe₅O₈ ~100 ~100 5

Note: This table shows the catalytic performance over multiple cycles for the reduction of 4-nitrophenol, a process involving the this compound intermediate. Data compiled from various sources. mdpi.commdpi.commdpi.comacs.orgrsc.org

Biological Interactions and Activity of 4 Nitrosophenol

Cellular and Mitochondrial Effects

4-Nitrosophenol (B94939) and its homologues exhibit significant bioactivity, particularly impacting mitochondrial function and cellular membranes.

Studies on nitrosophenol homologues, such as nitrosopropofol (2-6-diisopropyl-4-nitrosophenol), demonstrate profound effects on mitochondrial bioenergetics. nih.govresearchgate.net These compounds interfere with the mitochondrial energy-converting system in a manner that is dependent on their concentration. researchgate.net

At lower concentrations (e.g., 50 µM for nitrosopropofol), a marked slowdown of the electron transport rate is observed, which becomes insensitive to stimulation by ADP or uncouplers and eventually ceases. researchgate.net This disruption directly impacts the generation of the mitochondrial transmembrane potential and, consequently, the synthesis of ATP. researchgate.net At higher concentrations (100-200 µM), these compounds cause a more severe disruption of both oxidative phosphorylation and the electron transport chain. researchgate.net The research establishes a clear link between the presence of nitrosophenols and impaired mitochondrial function. nih.gov

Table: Effects of a this compound Homologue (Nitrosopropofol) on Mitochondrial Function

Concentration Effect on Mitochondrial Respiration Impact on ATP Synthesis & Transmembrane Potential
Low (e.g., 50 µM) Markedly slows electron transport rate; insensitive to ADP/uncoupler stimulation. Transmembrane potential production and ATP synthesis are affected due to impaired electron transport.
High (e.g., 100-200 µM) Disrupts electron transport chain. Disrupts oxidative phosphorylation.

Findings based on studies of nitrosopropofol, a this compound homologue. researchgate.net

The effects of nitrosophenols on mitochondria are strongly correlated with their ability to perturb phospholipid membranes. nih.gov Nitrosopropofol, for instance, is a more potent perturbing agent of phospholipid membranes than its parent compound, propofol. nih.gov The interaction and distribution of these molecules within the lipid bilayer have been investigated using various biophysical techniques, including differential scanning calorimetry and spin labelling. nih.gov These studies confirm a direct relationship between the fluidizing effects of nitrosophenol homologues on phospholipid membranes and their disruptive impact on mitochondrial respiration, suggesting that their mechanism of action involves altering the physical properties of the mitochondrial membranes. nih.gov

The chemical structure of this compound suggests a potential for inducing oxidative stress. The nitroso group present in the molecule may contribute to the generation of reactive oxygen species (ROS). wikipedia.org The production of ROS can have a significant impact on cellular processes, potentially leading to oxidative stress in biological systems. wikipedia.org This hypothesis is supported by toxicological data from the closely related compound, 4-nitrophenol (B140041), which is known to produce toxicity by causing lipid peroxidation and the production of free radicals. This mechanism, driven by the generation of ROS, leads to increased oxidative stress and subsequent mitochondrial dysfunction, ultimately triggering cell apoptosis.

Metabolism and Conjugation

The biotransformation of this compound is a critical area of study, involving several metabolic pathways that influence its biological activity and detoxification. The primary routes include its conversion to 4-nitrocatechol (B145892) and various amino derivatives, followed by conjugation reactions.

The metabolism of this compound, often studied in the context of its parent compound 4-nitrophenol, involves both oxidative and reductive pathways. cdc.gov Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, are responsible for these initial transformations. cdc.gov Specifically, the CYP2E1 enzyme facilitates the hydroxylation of 4-nitrophenol to 4-nitrocatechol. cdc.gov

In addition to oxidation, this compound can undergo reduction to form 4-aminophenol (B1666318). cdc.gov This conversion is significant as 4-aminophenol is considered to have lower toxicity than its precursor. smolecule.com In rat liver cytosol, enzymes have been identified that rapidly reduce C-nitroso compounds like this compound in the presence of NADPH or NADH. nih.gov

The metabolic pathways are not limited to a single route. For instance, in rats treated with ethanol, 4-nitrophenol is rapidly metabolized to 4-nitrocatechol. cdc.gov This metabolite then competes with the parent compound for conjugation, which can indirectly lead to an increased formation of amino derivatives. cdc.gov

Bacterial degradation pathways have also been elucidated. For example, Rhodococcus sp. strain PN1 degrades 4-nitrophenol via a 4-nitrocatechol pathway. nih.gov This involves a two-component 4-nitrophenol hydroxylase. nih.gov Similarly, other bacteria like Arthrobacter sp. and Nocardia sp. are known to oxidize 4-nitrophenol to 4-nitrocatechol. nih.govethz.ch The degradation of 4-nitrocatechol itself can proceed through the formation of 1,2,4-benzenetriol (B23740) and hydroquinone (B1673460). nih.gov

Table 1: Key Metabolic Transformations of this compound

PrecursorMetabolic PathwayKey Enzyme(s)Resulting Metabolite(s)
4-NitrophenolOxidation (Hydroxylation)Cytochrome P450 (CYP2E1)4-Nitrocatechol
4-NitrophenolReductionReductases4-Aminophenol
4-NitrocatecholFurther DegradationMonooxygenases1,2,4-Benzenetriol, Hydroquinone

Following Phase I metabolism, this compound and its metabolites undergo Phase II biotransformation reactions, which primarily involve conjugation with glucuronic acid to form glucuronides, or with inorganic sulfates to form sulfates. cdc.gov These conjugation reactions are competing pathways, and the predominance of one over the other is dependent on substrate concentration. researchgate.net

At lower concentrations of 4-nitrophenol, sulfation is the predominant conjugation pathway. researchgate.net However, as the substrate concentration increases, glucuronidation activity rises, and it becomes the major conjugation route, while sulfation may be inhibited. researchgate.net In studies with isolated rabbit ears, the apparent Vmax values for 4-nitrophenol glucuronidation were found to be higher than for sulfation. researchgate.net

The formation of 4-nitrocatechol from 4-nitrophenol introduces a competitive element for these conjugation pathways. cdc.gov 4-Nitrocatechol competes with 4-nitrophenol for both sulfate (B86663) and glucuronide conjugation. cdc.gov This competition can lead to a decrease in the conjugation of 4-nitrophenol, potentially shunting it towards other metabolic routes, such as the formation of amino derivatives. cdc.gov

Certain compounds can act as inhibitors of these conjugation pathways. For example, 2,6-dichloro-4-nitrophenol (B181596) (DCNP) has been shown to be an effective inhibitor of the sulfation of acetaminophen, a compound structurally related to 4-nitrophenol. nih.govnih.gov This inhibition is thought to be competitive. nih.gov Such inhibition of sulfation can sometimes lead to a compensatory, though often minor, increase in glucuronidation. nih.gov

Table 2: Factors Influencing Conjugation of 4-Nitrophenol Metabolites

FactorEffect on SulfationEffect on GlucuronidationReference
Low Substrate ConcentrationPredominant pathwayLess active researchgate.net
High Substrate ConcentrationInhibitedPredominant pathway researchgate.net
Presence of 4-NitrocatecholCompetitive InhibitionCompetitive Inhibition cdc.gov
Presence of Inhibitors (e.g., DCNP)InhibitionMay slightly increase nih.gov

Derivatives with Biological Relevance

The core structure of this compound is a scaffold for the synthesis of various derivatives with potential applications in different fields, including medicine.

Derivatives of 4-nitrophenyl, particularly those incorporating a morpholine (B109124) ring, have been a subject of interest in anticancer research. ontosight.aiarkat-usa.org The morpholine moiety is a key structural feature in several pharmaceutical drugs, and its derivatives have shown a range of biological activities, including anticancer properties. arkat-usa.org

Research has focused on the synthesis and evaluation of various 4-(4-nitrophenyl)morpholine (B78992) derivatives. For instance, a series of tetrazole and morpholine hybrid derivatives have been synthesized and tested for their anticancer efficacy against histiocytic lymphoma (U-937) cells. arkat-usa.org Some of these compounds demonstrated promising interactions with tubulin, a key target in cancer chemotherapy. arkat-usa.org

The synthesis of these derivatives often involves the reaction of a morpholine precursor with a substituted nitrobenzene. ontosight.aiarkat-usa.org For example, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) has been synthesized as a key intermediate for creating a library of potential anticancer compounds. arkat-usa.org The biological activity of these derivatives can be influenced by the presence of different functional groups on the phenyl ring. For example, the inclusion of an electron-withdrawing nitro group can affect the molecule's properties and enhance its inhibitory activity against certain biological targets. rsc.org The crystal structure of compounds like 4-(4-nitrophenyl)morpholine has been characterized, revealing a chair conformation for the morpholine ring. researchgate.net

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Answer :
  • Step 1 : Nitrosation of phenol using NaNO₂/HCl at 0–5°C (prevents over-oxidation).
  • Step 2 : Isomer separation via solvent extraction (ethyl acetate/water).
  • Step 3 : Recrystallization from ethanol (yield: 60–70%; purity >98% by HPLC).
  • Validation : Monitor reaction progress via TLC (Rf = 0.5 in 7:3 hexane/ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrosophenol
Reactant of Route 2
Reactant of Route 2
4-Nitrosophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.